

# 2,5-Dimethylpyrazine structural formula and isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dimethylpyrazine

Cat. No.: B089654

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dimethylpyrazine**: Structural Elucidation and Isomeric Landscape

## Introduction

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. These compounds and their alkylated derivatives are of significant interest in the pharmaceutical, food, and flavor industries. **2,5-Dimethylpyrazine**, in particular, is a key flavoring agent found in a variety of cooked and roasted foods, such as coffee, peanuts, and meat, arising from the Maillard reaction. It also serves as an important intermediate in the synthesis of pharmaceuticals, including drugs for treating type II diabetes. This guide provides a comprehensive overview of the structural formula of **2,5-dimethylpyrazine**, its isomers, physicochemical properties, synthesis protocols, and analytical methodologies.

## Structural Formula and Isomerism

**2,5-Dimethylpyrazine** has the chemical formula  $C_6H_8N_2$  and a molecular weight of 108.14 g/mol. The core structure consists of a pyrazine ring with two methyl groups substituted at the 2nd and 5th positions.

The isomers of dimethylpyrazine are positional isomers, differing in the location of the two methyl groups on the pyrazine ring. The primary isomers are 2,3-dimethylpyrazine and 2,6-dimethylpyrazine.

## Structural Diagrams

Below are the structural representations of **2,5-dimethylpyrazine** and its common isomers.

Caption: Structure of **2,5-Dimethylpyrazine**.

Caption: Structures of 2,3- and 2,6-Dimethylpyrazine.

## Physicochemical and Spectroscopic Data

The physicochemical properties of **2,5-dimethylpyrazine** are summarized in the table below.

Property	2,5-Dimethylpyrazine	Reference
CAS Number	123-32-0	
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	
Molecular Weight	108.14 g/mol	
Appearance	Clear colorless to pale yellow liquid	
Melting Point	15 °C	
Boiling Point	155 °C	
Density	0.99 g/cm <sup>3</sup>	
Solubility	Soluble in water and organic solvents	
IUPAC Name	2,5-dimethylpyrazine	

Spectroscopic data is crucial for the identification and characterization of **2,5-dimethylpyrazine**.

Spectroscopic Data	Values for 2,5-Dimethylpyrazine	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 2.51 (s, 6H), 8.28 (s, 2H)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 21.5, 142.8, 150.9	
Mass Spectrum (m/z)	108 (M+), 42, 81, 40, 39	

## Experimental Protocols

### Chemical Synthesis of 2,5-Dimethylpyrazine

A common laboratory synthesis involves the self-condensation of aminoacetone followed by oxidation.

Protocol:

- **Preparation of Aminoacetone:** Aminoacetone is typically generated in situ from its hydrochloride salt.
- **Self-Condensation:** Two molecules of aminoacetone undergo spontaneous dimerization and dehydration to form 3,6-dihydro-**2,5-dimethylpyrazine**. This reaction is pH-dependent.
- **Oxidation:** The dihydro intermediate is readily oxidized to **2,5-dimethylpyrazine**. This can be achieved using an oxidizing agent such as mercury chloride or simply by exposure to air.

Another method involves the reaction of acrolein with ammonia in the presence of ammonium salts and glycerol upon heating.

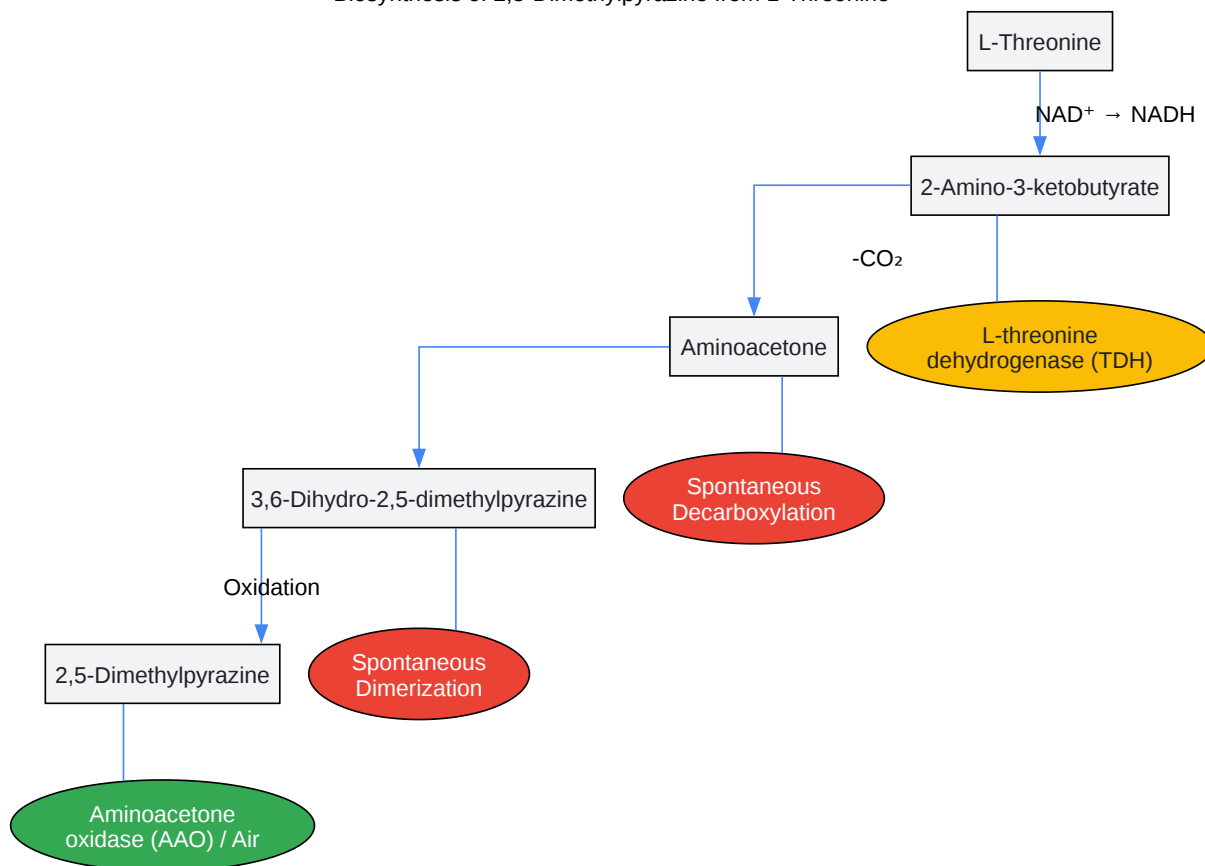
### Biosynthesis of 2,5-Dimethylpyrazine

Microbial synthesis is an increasingly attractive alternative to chemical methods. *Bacillus subtilis* and engineered *Escherichia coli* have been shown to produce **2,5-dimethylpyrazine** from L-threonine.

Protocol for Biosynthesis using *E. coli*:

- **Strain Engineering:** An E. coli strain is metabolically engineered to overexpress key enzymes in the L-threonine degradation pathway. This includes L-threonine dehydrogenase (TDH) and aminoacetone oxidase (AAO).
- **Culture Conditions:** The engineered strain is cultured in a suitable fermentation medium containing L-threonine as the primary substrate.
- **Reaction:** L-threonine is converted to 2-amino-3-ketobutyrate by TDH. This intermediate is unstable and decarboxylates to aminoacetone.
- **Conversion to 2,5-DMP:** Aminoacetone is then converted to 3,6-dihydro-**2,5-dimethylpyrazine**, which is subsequently oxidized to **2,5-dimethylpyrazine**.
- **Extraction and Purification:** The product is extracted from the fermentation broth using organic solvents and purified by distillation or chromatography.

## Biosynthesis of 2,5-Dimethylpyrazine from L-Threonine

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of 2,5-DMP from L-threonine.

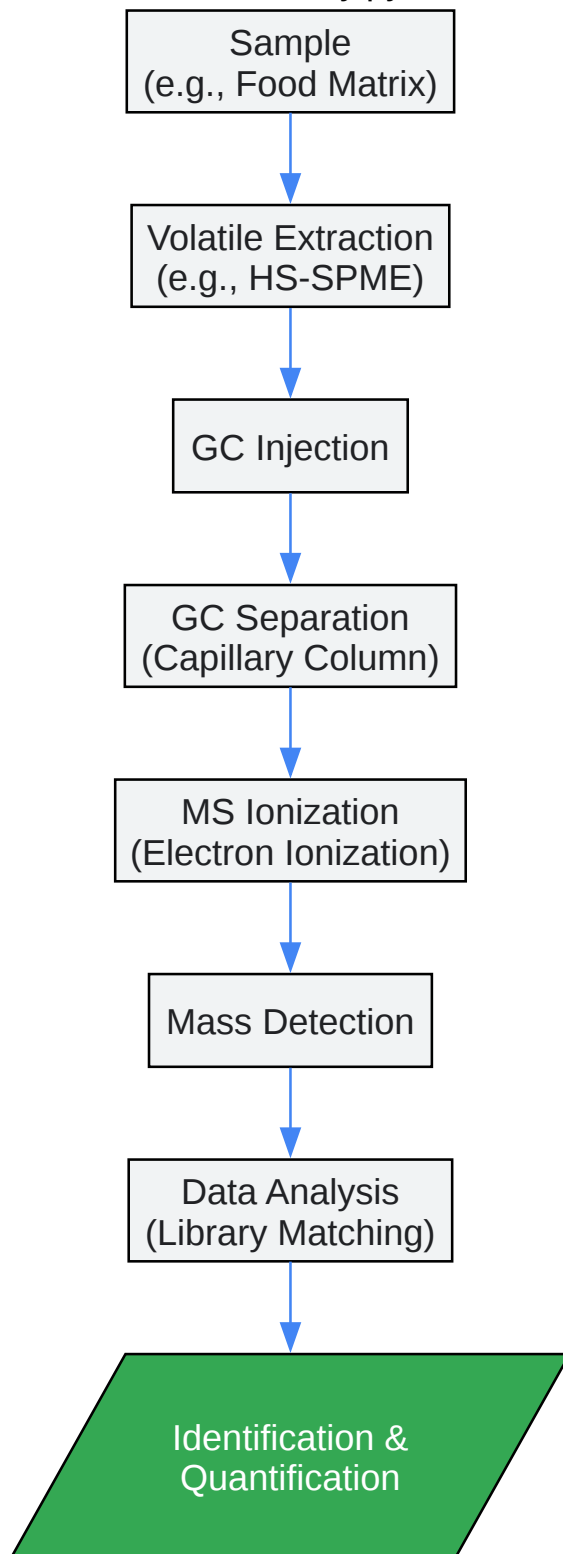
## Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like dimethylpyrazines in complex mixtures.

Protocol:

- **Sample Preparation:** For solid samples (e.g., roasted peanuts), volatile compounds can be extracted using headspace solid-phase microextraction (HS-SPME). Liquid samples (e.g., peanut oil) can be directly analyzed or diluted with a suitable solvent.
- **Gas Chromatography:** The extracted volatiles are injected into a GC system equipped with a capillary column (e.g., DB-WAX or DB-5MS). The oven temperature is programmed to separate the compounds based on their boiling points and polarity.
- **Mass Spectrometry:** As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a molecular fingerprint of the compound.
- **Identification:** The obtained mass spectrum is compared with a library of known spectra (e.g., NIST) for positive identification. Retention indices can also be used for confirmation.

## Analytical Workflow for Dimethylpyrazine using GC-MS



[Click to download full resolution via product page](#)

Caption: GC-MS workflow for pyrazine analysis.

## Conclusion

**2,5-Dimethylpyrazine** and its isomers are fundamentally important molecules with wide-ranging applications. A thorough understanding of their structure, properties, and synthesis is crucial for professionals in drug development and food science. The protocols and data presented in this guide offer a detailed technical resource for the study and application of these versatile compounds. Advances in metabolic engineering continue to provide more sustainable and efficient methods for their production, highlighting the ongoing relevance of pyrazine chemistry.

- To cite this document: BenchChem. [2,5-Dimethylpyrazine structural formula and isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089654#2-5-dimethylpyrazine-structural-formula-and-isomers\]](https://www.benchchem.com/product/b089654#2-5-dimethylpyrazine-structural-formula-and-isomers)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)